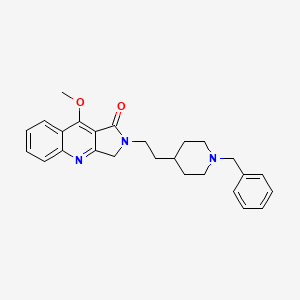

1H-Pyrrolo(3,4-b)quinolin-1-one, 2,3-dihydro-9-methoxy-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-

Description

T-82 is a chemical compound known for its role as an acetylcholinesterase inhibitor. This compound has shown potential in ameliorating memory impairment induced by acetylcholinergic dysfunction. It is also recognized as a potent 5-HT3 receptor antagonist, making it relevant in the treatment of Alzheimer’s Disease .

Properties

CAS No. |

142471-56-5 |

|---|---|

Molecular Formula |

C26H29N3O2 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one |

InChI |

InChI=1S/C26H29N3O2/c1-31-25-21-9-5-6-10-22(21)27-23-18-29(26(30)24(23)25)16-13-19-11-14-28(15-12-19)17-20-7-3-2-4-8-20/h2-10,19H,11-18H2,1H3 |

InChI Key |

UQMVECQBCVBXGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T-82 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often tailored to the capabilities of the synthesizing laboratory .

Industrial Production Methods: Industrial production of T-82 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Types of Reactions:

Oxidation: T-82 can undergo oxidation reactions, which may alter its chemical structure and properties.

Reduction: Reduction reactions can also be performed on T-82, potentially modifying its functional groups.

Substitution: T-82 is capable of undergoing substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of T-82 .

Scientific Research Applications

T-82 has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying acetylcholinesterase inhibition and 5-HT3 receptor antagonism.

Biology: Investigated for its effects on memory and cognitive functions.

Medicine: Explored as a potential therapeutic agent for Alzheimer’s Disease and other neurodegenerative disorders.

Industry: Utilized in the development of pharmaceuticals and as a reference compound in drug discovery

Mechanism of Action

T-82 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, T-82 increases the levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, T-82 acts as a 5-HT3 receptor antagonist, blocking the action of serotonin at these receptors and contributing to its therapeutic effects in Alzheimer’s Disease .

Comparison with Similar Compounds

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s Disease.

Rivastigmine: A compound with similar acetylcholinesterase inhibitory properties.

Galantamine: Another acetylcholinesterase inhibitor with additional nicotinic receptor modulating effects.

Uniqueness of T-82: T-82 is unique in its dual action as both an acetylcholinesterase inhibitor and a 5-HT3 receptor antagonist. This dual mechanism of action may offer enhanced therapeutic benefits compared to compounds that only target acetylcholinesterase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.